![molecular formula C10H15Cl2NS B2860840 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2126160-85-6](/img/structure/B2860840.png)
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
“2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2126160-85-6 . It has a molecular weight of 252.21 . The IUPAC name for this compound is 2-((5-chlorothiophen-2-yl)methyl)-2-methylpyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNS.ClH/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8;/h3-4,12H,2,5-7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Pharmacological Profiles of Serotonin Receptor Antagonists
Research on compounds such as (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544) reveals their significant pharmacological profiles. R-96544, as the active form of a novel 5-HT(2A) receptor antagonist, has been shown to inhibit platelet aggregation induced by serotonin in various species and demonstrates potent, competitive, and 5-HT(2A)-selective activity. This type of research highlights the importance of chemical compounds in developing new therapeutic agents targeting specific serotonin receptors (Ogawa et al., 2002).
Optical Sensing and Explosive Detection
Compounds with a pyrrolidine structure have been utilized in the synthesis of highly emissive materials for optical sensing applications. An example is the synthesis of a carboxylated pyrrolidine-fused chlorin for the efficient detection of explosive vapors, such as triacetone triperoxide (TATP). This research demonstrates the utility of pyrrolidine derivatives in creating sensitive and selective sensors for security and safety applications (Vargas et al., 2021).
Analytical Method Development
The development of analytical methods for detecting impurities in pharmaceuticals also showcases the application of pyrrolidine derivatives. A study on the determination of N-methylpyrrolidine in cefepime for injection via capillary electrophoresis illustrates the role of these compounds in ensuring drug safety and compliance with regulatory standards (Prasanna et al., 2010).
Drug Design and Discovery
Research into the design and discovery of novel analgesic and antipyretic agents involves the exploration of pyrrolidine analogs. A green chemistry approach to synthesizing potential analgesic and antipyretic compounds demonstrates the ongoing search for more environmentally friendly and sustainable methods in drug development (Reddy et al., 2014).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Mechanism of Action
Target of Action
The primary targets of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8;/h3-4,12H,2,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSOHVDISKWCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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